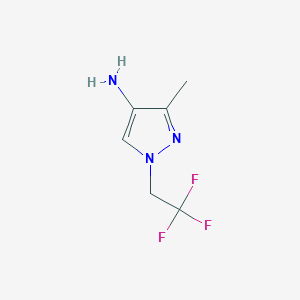

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Descripción

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (CAS: Not explicitly provided; CID: 19619547) is a fluorinated pyrazole derivative with the molecular formula C₆H₈F₃N₃. Its SMILES representation is CC1=NN(C=C1N)CC(F)(F)F, and its InChIKey is INGJRWZVZFWGPQ-UHFFFAOYSA-N . The compound features a pyrazole ring substituted with a methyl group at position 3 and a 2,2,2-trifluoroethyl group at position 1.

Notably, its hydrochloride salt (CAS: 919278-39-0) is commercially available, suggesting utility in pharmaceutical synthesis where enhanced solubility or stability is required . However, literature data on its biological activity, synthetic yields, or detailed physicochemical properties (e.g., melting point, solubility) are absent in the provided evidence, necessitating comparisons with structurally analogous compounds.

Propiedades

IUPAC Name |

3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3/c1-4-5(10)2-12(11-4)3-6(7,8)9/h2H,3,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGJRWZVZFWGPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1N)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401219836 | |

| Record name | 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401219836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006448-59-4 | |

| Record name | 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006448-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401219836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine typically involves the reaction of 3-methyl-1H-pyrazole with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency. The industrial production methods are designed to minimize waste and environmental impact while maximizing output.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Potential : Preliminary studies suggest that pyrazole derivatives exhibit anticancer properties. The trifluoroethyl group may enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents. Research has indicated that certain pyrazole derivatives can inhibit tumor growth in vitro and in vivo models .

Antimicrobial Effects : Compounds similar to 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine have shown antimicrobial activity against various pathogens. This property is particularly valuable in the development of new antibiotics or antifungal agents .

Pharmaceutical Development

The compound serves as a versatile building block for synthesizing more complex molecules with therapeutic potential. Its structure allows for modifications that can lead to enhanced bioactivity or selectivity against specific targets.

Material Science

Due to its unique chemical structure, it can be explored for applications in material science, particularly in creating fluorinated polymers or coatings that require specific chemical resistance or thermal stability.

Agricultural Chemistry

The potential use of this compound as a pesticide or herbicide is under investigation. Its fluorinated structure may provide increased efficacy and reduced environmental impact compared to traditional agricultural chemicals .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound may inhibit or activate various biochemical pathways, leading to its observed effects.

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

The following table highlights key structural analogues, focusing on substituent variations and their implications:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Pyridine or aryl substituents (e.g., in and ) may improve binding to aromatic-rich enzyme pockets, whereas aliphatic groups (e.g., trifluoroethyl) favor hydrophobic interactions.

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be drawn:

- Melting Point : The hydrochloride salt of a related compound, 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride (CAS: 919278-39-0), is a stable solid, suggesting similar behavior for the target compound’s salt forms .

- Collision Cross-Section (CCS) : The target compound’s CCS values (predicted via ion mobility spectrometry) may differ from analogues due to its compact trifluoroethyl group versus bulkier substituents .

Commercial and Pharmaceutical Relevance

- Availability : The hydrochloride salt of the target compound is marketed by suppliers like Combi-Blocks and EOS Med Chem, indicating industrial demand .

- Therapeutic Potential: Fluorinated pyrazoles are common in kinase inhibitors (e.g., JAK/STAT pathways) due to fluorine’s electronegativity and steric effects. For instance, {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (Example 74 in ) demonstrates the utility of trifluoromethyl groups in enhancing binding affinity.

Actividad Biológica

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a trifluoroethyl group and a methyl group on the pyrazole ring, which may influence its pharmacological properties.

- Molecular Formula : C₆H₈F₃N₃

- CAS Number : 1006448-59-4

- IUPAC Name : 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

- Purity : 97%

Biological Activity and Mechanisms

The biological activity of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has been explored through various studies focusing on its pharmacodynamics and potential therapeutic applications.

Pharmacodynamics

The compound's interaction with biological systems is influenced by its structural components. The trifluoroethyl group is known to enhance lipophilicity, which can improve membrane permeability and bioavailability. Studies indicate that similar compounds with trifluoromethyl groups have shown increased potency in inhibiting specific enzymes and receptors, such as the serotonin transporter (5-HT) .

Case Studies

- Antimicrobial Activity : Research has indicated that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds structurally related to 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine have demonstrated effectiveness against various bacterial strains .

- Anti-inflammatory Effects : In vitro studies have suggested that this compound may modulate inflammatory pathways, potentially serving as a lead for developing anti-inflammatory agents. The mechanism appears to involve the inhibition of pro-inflammatory cytokines .

- Neuropharmacological Potential : Due to its ability to cross the blood-brain barrier, there is interest in evaluating its effects on neurological conditions. Preliminary data suggest it may impact neurotransmitter systems involved in mood regulation .

Structure-Activity Relationship (SAR)

The specific arrangement of functional groups in 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine plays a crucial role in its biological activity. Comparative analysis with other pyrazole derivatives reveals:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(2,2,2-Trifluoroethyl)-1H-pyrazole | C₅H₄F₃N₂ | Lacks methyl substitution; different biological activity profile |

| 3-Methylpyrazole | C₄H₆N₂ | Simplified structure; primarily studied as an intermediate |

| 1-(Trifluoromethyl)-1H-pyrazole | C₅H₄F₃N₂ | Similar trifluoromethyl substitution; distinct reactivity profile |

Synthesis and Applications

The synthesis of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine typically involves straightforward organic reactions that allow for further modifications to enhance its biological efficacy . Its versatility makes it a valuable scaffold for developing new pharmaceuticals targeting various diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar pyrazole derivatives are prepared using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide at 35°C for 48 hours . Reaction optimization may involve varying solvents (e.g., DMSO vs. ethanol), catalyst loading, and temperature to improve yield. Monitoring via TLC or HPLC is critical to track intermediate formation. Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane (0–100%) .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine?

- Methodological Answer :

- ¹H NMR : Key signals include the trifluoroethyl group (δ ~4.5–5.0 ppm for -CH₂CF₃) and pyrazole protons (δ ~7.5–8.5 ppm). Methyl groups typically appear as singlets near δ 2.3–2.5 ppm .

- HRMS : Confirm molecular weight with [M+H]⁺ peaks. For example, a related compound showed m/z 215 ([M+H]⁺), matching theoretical calculations .

- IR : Look for N-H stretches (~3298 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography and DFT studies elucidate the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths, angles, and hydrogen-bonding networks. For example, a related trifluoroethyl-pyrazole derivative exhibited intramolecular C–H⋯N bonds stabilizing an S(6) ring motif . DFT/B3LYP/6-311G(d,p) calculations can predict electrostatic potential (MEP) surfaces, HOMO-LUMO gaps, and thermodynamic properties (e.g., Gibbs free energy changes with temperature) . Compare experimental XRD data (e.g., R factor <0.05) with computed geometries to validate models .

Q. What strategies are effective for functionalizing the amine group to create derivatives with enhanced bioactivity or material properties?

- Methodological Answer : The primary amine can undergo alkylation, acylation, or condensation. For instance, refluxing with morpholine and formaldehyde in ethanol introduces a morpholinomethyl group via Mannich reactions . Alternatively, coupling with aromatic aldehydes generates α,β-unsaturated ketones . Catalytic methods, such as ruthenium-catalyzed cycloadditions, may enable complex heterocycle formation . Monitor reaction progress via LC-MS and optimize protecting groups (e.g., Boc) to prevent side reactions .

Q. How do computational models predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : DFT-based Mulliken charge analysis identifies electron-deficient regions (e.g., pyrazole C4) prone to electrophilic attack. Local softness and Fukui functions quantify nucleophilicity . Solvent effects (e.g., polar aprotic vs. protic) are modeled using continuum solvation methods (SMD). For example, MEP surfaces of related compounds highlight nucleophilic sites at amine groups and electrophilic zones near fluorine atoms .

Q. What analytical approaches resolve contradictions in spectral data or unexpected reaction outcomes?

- Methodological Answer :

- Contradictory NMR Peaks : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can distinguish between regioisomers in pyrazole derivatives .

- Unexpected Byproducts : Employ high-resolution mass spectrometry (HRMS) to identify impurities. If a reaction yields multiple products (e.g., due to competing pathways), optimize stoichiometry or use scavengers (e.g., molecular sieves) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.